molecular formula C7H9BrN2 B12965911 [(2-Bromopyridin-3-yl)methyl](methyl)amine

[(2-Bromopyridin-3-yl)methyl](methyl)amine

Cat. No.: B12965911
M. Wt: 201.06 g/mol
InChI Key: ZDAYWNRMGZIUAE-UHFFFAOYSA-N
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Description

(2-Bromopyridin-3-yl)methylamine is an organic compound that features a bromopyridine moiety attached to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromopyridin-3-yl)methylamine typically involves the reaction of 2-bromopyridine-3-carbaldehyde with methylamine. The reaction is often carried out in the presence of a reducing agent such as sodium triacetoxyborohydride . The reaction conditions generally include a solvent like methanol or ethanol, and the reaction is performed at room temperature.

Industrial Production Methods

Industrial production of (2-Bromopyridin-3-yl)methylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromopyridin-3-yl)methylamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while cyclization reactions can produce complex heterocyclic structures .

Scientific Research Applications

(2-Bromopyridin-3-yl)methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Bromopyridin-3-yl)methylamine involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions, while the methylamine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromopyridin-3-yl)methylamine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

1-(2-bromopyridin-3-yl)-N-methylmethanamine

InChI

InChI=1S/C7H9BrN2/c1-9-5-6-3-2-4-10-7(6)8/h2-4,9H,5H2,1H3

InChI Key

ZDAYWNRMGZIUAE-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(N=CC=C1)Br

Origin of Product

United States

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